4-isobutyl-1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
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Description
4-isobutyl-1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C25H30N6O3S and its molecular weight is 494.61. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-(2-methoxyphenyl)piperazine derivatives, have been shown to interact with 5-ht1a neuroreceptors . These receptors play a crucial role in neuropsychiatric fluctuations related to mood and anxiety .
Mode of Action
Based on the structure and the known activity of similar compounds, it can be inferred that it might interact with its targets (such as 5-ht1a neuroreceptors) and induce changes that lead to its neuroprotective and anti-inflammatory properties .
Biochemical Pathways
Similar compounds have been shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways play a significant role in neuroprotection and anti-inflammatory responses .
Result of Action
The compound has been shown to have promising neuroprotective and anti-inflammatory properties . Among the synthesized compounds, some exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Properties
IUPAC Name |
12-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-8-(2-methylpropyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O3S/c1-17(2)16-30-24(33)23-19(10-15-35-23)31-21(26-27-25(30)31)8-9-22(32)29-13-11-28(12-14-29)18-6-4-5-7-20(18)34-3/h4-7,10,15,17H,8-9,11-14,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRKZIDBAXPSLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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